molecular formula C14H15BrN2O4 B14142284 N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide CAS No. 958944-08-6

N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide

Cat. No.: B14142284
CAS No.: 958944-08-6
M. Wt: 355.18 g/mol
InChI Key: AKDOOCKFYTWJRI-UHFFFAOYSA-N
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Description

N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[4.1.0]heptane moiety provides a rigid framework, while the presence of bromine and oxopyran groups adds to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of bicyclo[4.1.0]heptane-7-carboxylic acid, which can be synthesized through the Simmons-Smith reaction involving diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . This intermediate is then reacted with appropriate reagents to introduce the bromine and oxopyran groups, followed by the formation of the carbohydrazide moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the bromine atom or reduce the oxopyran ring.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the bromine and oxopyran groups can form interactions with amino acid residues. This can lead to inhibition or activation of enzymatic activity, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide lies in its combination of a rigid bicyclic structure with reactive functional groups, making it versatile for various applications in research and industry.

Properties

CAS No.

958944-08-6

Molecular Formula

C14H15BrN2O4

Molecular Weight

355.18 g/mol

IUPAC Name

N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide

InChI

InChI=1S/C14H15BrN2O4/c15-10-5-7(6-21-14(10)20)12(18)16-17-13(19)11-8-3-1-2-4-9(8)11/h5-6,8-9,11H,1-4H2,(H,16,18)(H,17,19)

InChI Key

AKDOOCKFYTWJRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2C(=O)NNC(=O)C3=COC(=O)C(=C3)Br

solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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